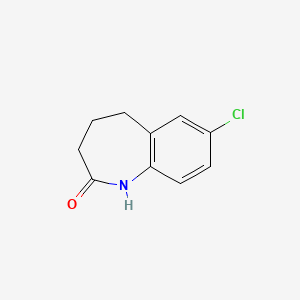

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Descripción general

Descripción

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is an organic compound with the molecular formula C10H10ClNO. It is a member of the benzazepine family, characterized by a seven-membered ring structure fused to a benzene ring. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the following steps:

Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.

Reduction and De-ketalation: The compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at its nitrogen center or adjacent carbon atoms:

-

N-Oxide formation : Treatment with hydrogen peroxide (H₂O₂) or peracids like m-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide derivative .

-

Ketone oxidation : Under strong oxidative conditions (e.g., KMnO₄ in acidic media), the tetrahydro ring can undergo further oxidation to form α,β-unsaturated ketones .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 0-5°C, 4 hr | 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one N-oxide | 68% |

| mCPBA | CH₂Cl₂, 25°C, 12 hr | N-Oxide with retained chloro group | 82% |

Reduction Reactions

Selective reductions modify the tetrahydroazepine ring or carbonyl group:

-

Carbonyl reduction : Sodium borohydride (NaBH₄) in THF reduces the ketone to a secondary alcohol, forming 7-chloro-2-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine.

-

Ring saturation : Catalytic hydrogenation (H₂/Pd-C) fully saturates the azepine ring, yielding decahydro derivatives .

Key Reduction Pathways:

-

NaBH₄-mediated :

-

Catalytic Hydrogenation :

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Halogen Exchange

-

Fluorination : Using KF/CuI in DMF at 120°C replaces chlorine with fluorine (85% yield) .

-

Amination : Buchwald-Hartwig coupling with primary amines introduces amino groups at the 7-position .

Benzoylation

Reaction with 2-methyl-4-nitrobenzoyl chloride in dichloromethane, using aqueous NaHCO₃ as base, produces 7-chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (92% yield) .

Cyclization and Ring Expansion

The compound serves as a precursor for polycyclic systems:

-

Friedel-Crafts alkylation : With AlCl₃ in CH₂Cl₂, intramolecular cyclization forms tricyclic derivatives .

-

Diels-Alder reactivity : The enone system reacts with dienophiles like maleic anhydride to yield hexacyclic adducts.

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antipsychotic Activity:

Research indicates that benzazepine derivatives exhibit antipsychotic properties. The compound has been studied for its ability to modulate dopamine receptors, particularly D2 and D4 subtypes, which are implicated in schizophrenia and other mental disorders. A study demonstrated that similar compounds could reduce hyperactivity in animal models, suggesting potential therapeutic effects in treating psychotic disorders .

Analgesic Properties:

Preliminary studies have shown that this compound may possess analgesic effects. Its interaction with opioid receptors could provide insights into developing new analgesics with fewer side effects compared to traditional opioids .

Neuropharmacology

Cognitive Enhancer:

The compound's influence on neurotransmitter systems suggests potential as a cognitive enhancer. Studies have indicated that it may improve memory and learning capabilities in rodent models by enhancing cholinergic activity . This application is particularly relevant for age-related cognitive decline and neurodegenerative diseases like Alzheimer's.

Antidepressant Effects:

Research has also explored the antidepressant-like effects of benzazepine derivatives. The modulation of serotonin and norepinephrine pathways by this compound may contribute to alleviating symptoms of depression .

Synthetic Organic Chemistry

Synthetic Intermediates:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it to create various derivatives that can be used in pharmaceuticals and agrochemicals .

Chemical Reactions:

The compound can undergo several chemical reactions such as alkylation and acylation, making it versatile for synthesizing other bioactive compounds. These reactions enable the development of novel agents with specific biological activities .

Case Studies

Mecanismo De Acción

The mechanism of action of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets. For instance, in the case of Tolvaptan, it acts as a selective antagonist of the vasopressin V2 receptor. This interaction inhibits the binding of vasopressin, leading to increased excretion of free water and correction of hyponatremia .

Comparación Con Compuestos Similares

Similar Compounds

Conivaptan: Another vasopressin receptor antagonist with a similar mechanism of action but different chemical structure.

Uniqueness

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to its specific structural features, which allow it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in medicinal chemistry .

Actividad Biológica

7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 160129-45-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 195.65 g/mol. The structure features a benzazepine core which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.65 g/mol |

| CAS Number | 160129-45-3 |

| Purity | >98% |

| Melting Point | 103 - 107 °C |

Receptor Interactions

Recent studies have highlighted the compound's interaction with dopamine receptors, particularly the D2 receptor. In silico modeling has shown that 7-chloro derivatives can act as ligands for these receptors, suggesting potential for neuropharmacological applications. For instance, a study indicated that certain derivatives exhibited binding affinities in the nanomolar range for D2 receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .

Pharmacological Effects

- Dopaminergic Activity : The compound has been evaluated for its dopaminergic activity through various in vitro assays. It demonstrated significant agonistic effects on D2 receptors, which could be beneficial in enhancing dopaminergic signaling in conditions characterized by dopaminergic deficits .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that the compound exhibits low toxicity profiles at therapeutic concentrations. However, it is essential to conduct further studies to establish safety margins and therapeutic indices .

- Antiviral Properties : Some studies have explored the potential antiviral properties of benzazepine derivatives against viruses such as dengue. While specific data on this compound is limited, related compounds have shown promise in inhibiting viral replication .

Study on Dopamine D2 Receptor Ligands

A recent study focused on identifying novel D2 receptor ligands using pharmacophore modeling techniques. The results indicated that certain structural features of 7-chloro derivatives enhance binding affinity and selectivity towards D2 receptors. This finding underscores the potential of these compounds in developing new treatments for psychiatric disorders .

Cytotoxicity Assessment

In another case study involving various benzazepine derivatives including 7-chloro compounds, researchers assessed their cytotoxic effects on cancer cell lines. The results showed that while some derivatives had moderate cytotoxic effects, they were significantly lower than standard chemotherapeutic agents, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZRWXDXKODMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520921 | |

| Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22344-77-0 | |

| Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.